Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H13FN2O3 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate: A closely related compound with a similar structure but different positioning of the oxadiazole ring.
4-(1-Fluoro-2-methylpropan-2-yl)benzenesulfonyl chloride: Another compound with a similar fluoro-methylpropan-2-yl group but different functional groups.
Uniqueness
Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure and the presence of the fluoro-methylpropan-2-yl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H13FN2O3 |
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Molecular Weight |
216.21 g/mol |
IUPAC Name |
ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H13FN2O3/c1-4-14-7(13)6-11-8(15-12-6)9(2,3)5-10/h4-5H2,1-3H3 |
InChI Key |
KKBQQSABURRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)(C)CF |
Origin of Product |
United States |
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